molecular formula C12H21NO4 B13036220 Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13036220
M. Wt: 243.30 g/mol
InChI Key: TWKQLQCOGICAGX-UHFFFAOYSA-N
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Description

Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic building block of interest in medicinal chemistry and drug discovery. This compound is characterized by its spirocyclic architecture, which incorporates both a tetrahydrofuran (2-oxa) and a nitrogen-containing heterocycle (6-azaspiro[3.4]octane) protected by a Boc (tert-butoxycarbonyl) group, with a hydroxymethyl handle for further synthetic diversification . Spirocyclic scaffolds like this one are highly valued for their three-dimensionality and ability to explore chemical space effectively. Their rigid, complex structures allow for the incremental variation of substituent placement, making them ideal for creating compound libraries for biological screening and for probing structure-activity relationships . The scaffold provides a versatile core for parallel synthesis, featuring points of orthogonal diversification that enable researchers to systematically investigate the impact of molecular architecture on properties . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-4-9(5-14)12(6-13)7-16-8-12/h9,14H,4-8H2,1-3H3

InChI Key

TWKQLQCOGICAGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)COC2)CO

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
  • CAS Number : 129321-82-0
  • Molecular Formula: C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol
  • Structure : Features a spirocyclic core (3.4 octane system) with a hydroxymethyl substituent at position 8, an oxygen atom at position 2 (2-oxa), and a tert-butyl carbamate group at the nitrogen .

Applications :
This compound serves as a versatile building block in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its spirocyclic architecture enhances conformational rigidity, improving target binding specificity .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents and heteroatom placement within the spirocyclic system:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Features
This compound (Target) 129321-82-0 C₁₃H₂₃NO₃ 8-hydroxymethyl, 2-oxa Enhanced hydrophilicity; potential for hydrogen bonding
tert-Butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate 1823493-77-1 C₁₂H₁₉NO₃ 8-oxo (ketone) Increased electrophilicity; reactive towards nucleophiles
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate 2197052-81-4 C₁₁H₁₇NO₃S 8-oxo, 6-thia (sulfur replacing oxygen) Altered electronic properties; potential for sulfur-specific interactions
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 C₁₁H₁₇NO₃ 2-oxo (ketone at position 2) Conformational rigidity; intermediate in API synthesis

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound increases polarity compared to oxo or thia analogs, impacting solubility and pharmacokinetics .
  • Reactivity : Oxo derivatives (e.g., 1823493-77-1) are more electrophilic, making them reactive intermediates in alkylation or condensation reactions .

Physicochemical Properties

Property Target Compound 8-Oxo Analog (1823493-77-1) 6-Thia Analog (2197052-81-4)
Molecular Weight 241.33 g/mol 225.29 g/mol 267.33 g/mol
Polarity High (hydroxymethyl) Moderate (ketone) Moderate (thia)
Chromatographic Retention Longer retention (HPLC) due to polarity Shorter retention Intermediate retention

Biological Activity

Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H21NO3C_{12}H_{21}NO_3 with a molecular weight of approximately 227.30 g/mol. The compound features a spirocyclic structure, which is known to influence its biological activity.

PropertyValue
Molecular FormulaC12H21NO3C_{12}H_{21}NO_3
Molecular Weight227.30 g/mol
CAS Number1239319-91-5
Log P (octanol-water)1.23
SolubilityHigh

This compound exhibits various biological activities, primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing neurotransmission and other physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Case Studies

  • Anticancer Activity : A study conducted on the effect of various azaspiro compounds, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration, suggesting that it may help mitigate oxidative stress and inflammation in neuronal cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption characteristics, with high gastrointestinal absorption and favorable blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies.

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